molecular formula C23H23NO2 B2498893 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide CAS No. 1421467-09-5

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2498893
CAS No.: 1421467-09-5
M. Wt: 345.442
InChI Key: OMTWJYHWDDSRCI-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide is an organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.

    Introduction of the hydroxy group: This step might involve the hydroxylation of a precursor compound using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the naphthyl acetamide: This step could involve the acylation of naphthalene followed by amide formation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to ensure sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form different derivatives, such as reducing the amide group to an amine using LiAlH4 (Lithium aluminium hydride).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide
  • N-(2-cyclopropyl-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(phenyl)acetamide

Uniqueness

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both cyclopropyl and naphthyl groups, which can impart distinct chemical and physical properties. These structural features might influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c25-22(15-18-9-6-8-17-7-4-5-12-21(17)18)24-16-23(26,20-13-14-20)19-10-2-1-3-11-19/h1-12,20,26H,13-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTWJYHWDDSRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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